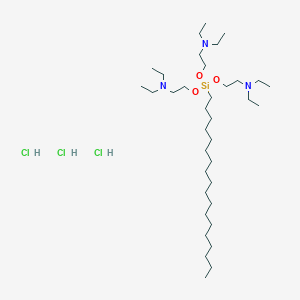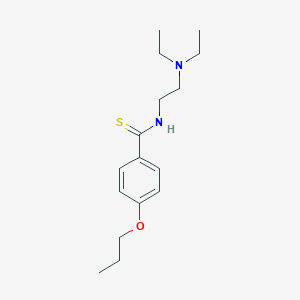
Benzamide, N-(2-diethylaminoethyl)-p-propoxythio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(2-diethylaminoethyl)-p-propoxythio- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thioamide derivative of benzamide and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of benzamide, N-(2-diethylaminoethyl)-p-propoxythio- involves the formation of a covalent bond between the thioamide group of the compound and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to its inhibition.
Biochemische Und Physiologische Effekte
Benzamide, N-(2-diethylaminoethyl)-p-propoxythio- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration can have various effects on the nervous system, including increased muscle contraction and improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using benzamide, N-(2-diethylaminoethyl)-p-propoxythio- in lab experiments is its ability to inhibit the activity of various enzymes. This can be useful in studying the function of these enzymes and their role in various biochemical pathways. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Zukünftige Richtungen
There are many future directions for research involving benzamide, N-(2-diethylaminoethyl)-p-propoxythio-. One area of interest is its potential use as a therapeutic agent for the treatment of various neurological disorders. Its ability to inhibit the activity of acetylcholinesterase makes it a promising candidate for the treatment of Alzheimer's disease and other forms of dementia. Additionally, further research is needed to explore the potential use of this compound in the treatment of other diseases and disorders.
Synthesemethoden
Benzamide, N-(2-diethylaminoethyl)-p-propoxythio- can be synthesized by reacting 2-diethylaminoethylamine with propyl 4-chlorothiobenzoate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed with hydrochloric acid to yield the final compound.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(2-diethylaminoethyl)-p-propoxythio- has been widely used in scientific research due to its ability to inhibit the activity of various enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have various effects on the nervous system.
Eigenschaften
CAS-Nummer |
18051-52-0 |
|---|---|
Produktname |
Benzamide, N-(2-diethylaminoethyl)-p-propoxythio- |
Molekularformel |
C16H26N2OS |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-4-propoxybenzenecarbothioamide |
InChI |
InChI=1S/C16H26N2OS/c1-4-13-19-15-9-7-14(8-10-15)16(20)17-11-12-18(5-2)6-3/h7-10H,4-6,11-13H2,1-3H3,(H,17,20) |
InChI-Schlüssel |
AJAPZUMZKXEGCU-UHFFFAOYSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)C(=NCCN(CC)CC)S |
SMILES |
CCCOC1=CC=C(C=C1)C(=S)NCCN(CC)CC |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=S)NCCN(CC)CC |
Andere CAS-Nummern |
18051-52-0 |
Synonyme |
N-[2-(Diethylamino)ethyl]-p-propoxythiobenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



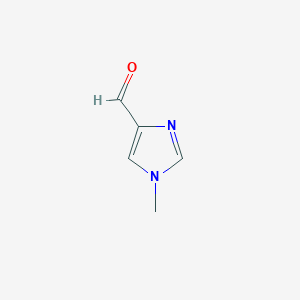
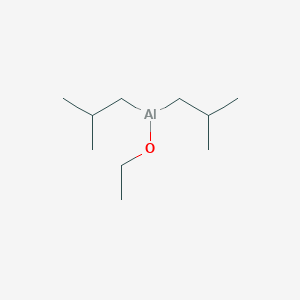
![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)
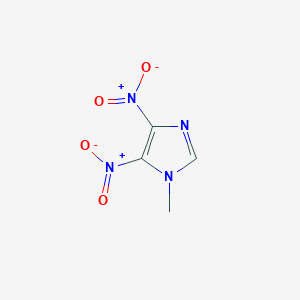
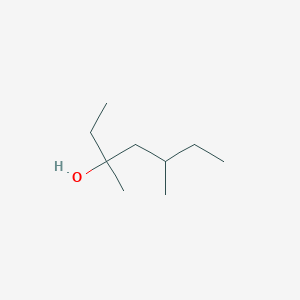
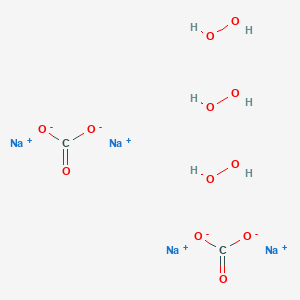
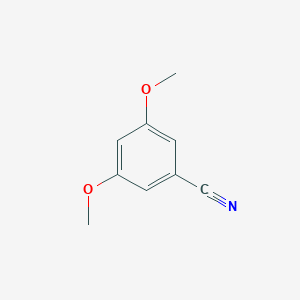
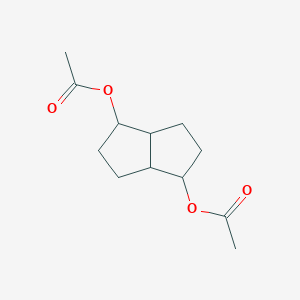
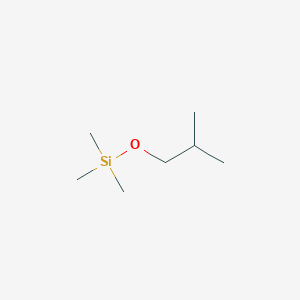
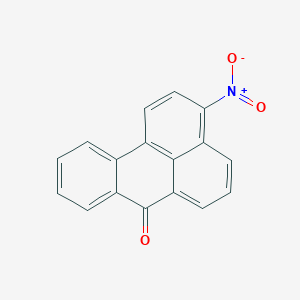

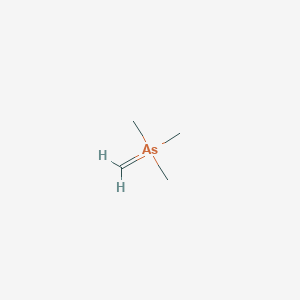
![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)
